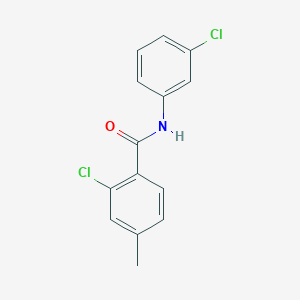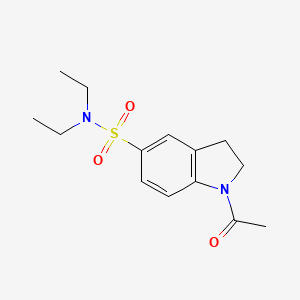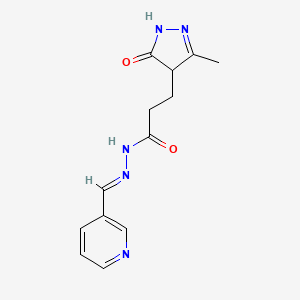
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. By inhibiting these enzymes, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may disrupt the normal physiological processes of cancer cells and nerve cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of acid-base balance in the body, and the modulation of neurotransmitter function in the brain. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in cancer and neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant effects of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, which could have implications for a variety of diseases. Finally, the development of new methods for the synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide could lead to improved yields and purity, which could facilitate its use in future research.
Synthesemethoden
The synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide can be achieved through several methods, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. Another method involves the reaction of 2-chloro-4-methylbenzoic acid with phosphorus oxychloride, followed by the reaction with 3-chloroaniline. Both methods yield 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZWTWHQDUXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
